molecular formula C17H19NO5 B14347294 N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide CAS No. 97954-47-7

N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B14347294
CAS No.: 97954-47-7
M. Wt: 317.34 g/mol
InChI Key: IXGDWOPACVZEFP-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups attached to a benzamide core. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the nitration of phenol to produce p-nitrophenol, followed by reduction to p-aminophenol. The final step involves the acylation of p-aminophenol with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to altered cellular processes. For example, it may inhibit cyclooxygenases, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(4-Hydroxyphenyl)retinamide:

Uniqueness

N-(4-Hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide is unique due to its combination of hydroxyphenyl and trimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

CAS No.

97954-47-7

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C17H19NO5/c1-18(12-5-7-13(19)8-6-12)17(20)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10,19H,1-4H3

InChI Key

IXGDWOPACVZEFP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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